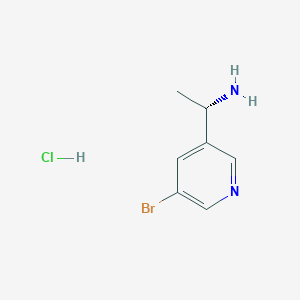

3-amino-N-(3-methylbutyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

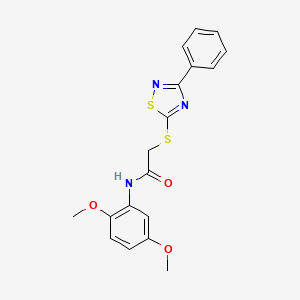

“3-amino-N-(3-methylbutyl)benzamide” is a chemical compound . It is similar to 3-Aminobenzamide, which is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Molecular Structure Analysis

The molecular structure of “3-amino-N-(3-methylbutyl)benzamide” can be found in various databases . The molecular formula is C13H20N2O, with an average mass of 220.311 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-N-(3-methylbutyl)benzamide” include its melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación

Inhibition of Poly(ADP-Ribose) Synthesis and Cellular Effects

3-amino-N-(3-methylbutyl)benzamide is closely related to 3-aminobenzamide, which is used to study the functions of poly(adenosine diphosphate-ribose) or poly(ADP-ribose). This compound has been shown to inhibit poly(ADP-ribose) synthetase, affecting cell viability, glucose metabolism, and DNA synthesis. However, its application in research is limited by the challenge of administering a dose that inhibits the synthetase without producing additional metabolic effects (Milam & Cleaver, 1984).

Neuroleptic Activity and Anticonvulsant Properties

Benzamides, including derivatives similar to 3-amino-N-(3-methylbutyl)benzamide, have been synthesized and evaluated for their neuroleptic activity. These compounds have shown potential in treating psychosis due to their significant inhibitory effects on stereotyped behavior in rats. The introduction of specific groups to the benzamide structure enhances activity, suggesting these compounds' potential in developing potent drugs with few side effects (Iwanami et al., 1981).

Anticancer and Antiproliferative Effects

Compounds structurally related to 3-amino-N-(3-methylbutyl)benzamide have been identified as potent histone deacetylase (HDAC) inhibitors with significant antitumor activity. These compounds block cancer cell proliferation, induce histone acetylation, and promote apoptosis, highlighting their promise as anticancer drugs. One such compound, MGCD0103, has entered clinical trials, underscoring the potential therapeutic applications of benzamide derivatives in cancer treatment (Zhou et al., 2008).

Antimicrobial and Antibacterial Applications

The synthesis of N-(3-Hydroxy-2-pyridyl)benzamides, structurally similar to 3-amino-N-(3-methylbutyl)benzamide, has demonstrated antimicrobial activity against various bacteria. These compounds' ability to inhibit bacterial growth suggests their potential in developing new antibacterial agents, especially against resistant strains (Mobinikhaledi et al., 2006).

Propiedades

IUPAC Name |

3-amino-N-(3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)6-7-14-12(15)10-4-3-5-11(13)8-10/h3-5,8-9H,6-7,13H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLBLVWVHCBNSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC(=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(3-methylbutyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2625466.png)

![1-ethyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2625471.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2625482.png)

![3-(4-Bromophenyl)-1-(3,4-dichlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2625484.png)